

# Structural Elucidation and Spectroscopic Profiling of 11-Oxoundecanoic Acid

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## Compound of Interest

Compound Name: 11-Oxoundecanoic acid

CAS No.: 53163-99-8

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## Executive Summary & Chemical Context

As a Senior Application Scientist overseeing structural validation and metabolomic profiling, I frequently encounter bifunctional aliphatic chains that serve as critical building blocks in modern chemical biology. **11-oxoundecanoic acid** (IUPAC: 10-formyldecanoic acid;  $C_{11}H_{20}O_3$ ; MW = 200.27 g/mol) is a prime example. Featuring both a terminal carboxylic acid and an aldehyde moiety separated by a flexible nine-carbon hydrophobic spacer, this molecule is highly valued across multiple disciplines.

In drug development, it is increasingly utilized as a heterobifunctional linker in the design of Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid can be coupled via amide bond formation to a target-binding ligand (e.g., EGFR or LDHA inhibitors), while the aldehyde provides a highly selective handle for reductive amination with an E3 ligase binder [1][1], [2][2]. Furthermore, in metabolomics, it serves as a critical biomarker for the

-oxidation of aliphatic fatty acids in exhaled breath condensates [3][3].

This whitepaper provides a comprehensive, self-validating framework for the synthesis, extraction, and rigorous spectroscopic elucidation of **11-oxoundecanoic acid**.

## Synthesis and Isolation Methodology

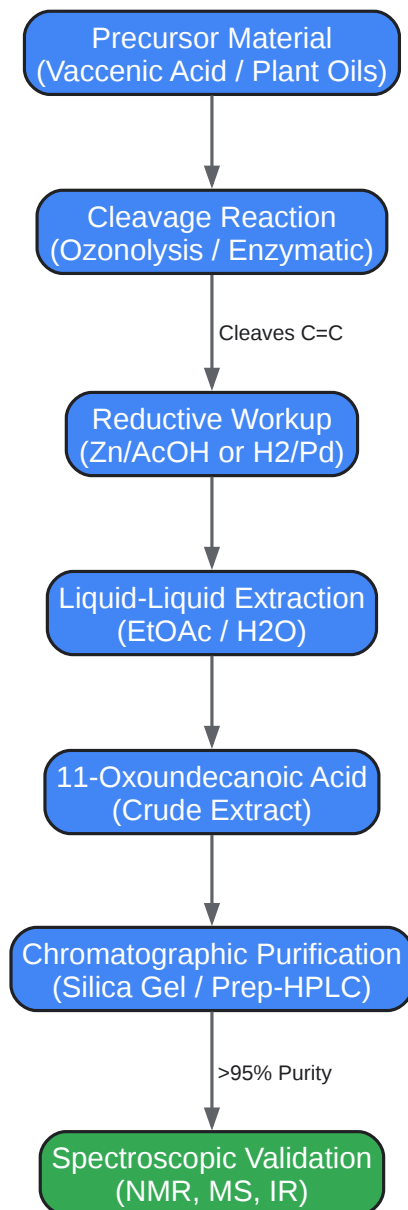
Synthetically, **11-oxoundecanoic acid** is typically derived from the oxidative cleavage of naturally occurring alkenes. Ozonolysis of vaccenic acid (11-octadecenoic acid), followed by a reductive workup, selectively cleaves the C11=C12 double bond to yield heptanal and **11-oxoundecanoic acid** [4][4]. Alternatively, modern biocatalysis employs enzymatic cascades utilizing lipoxygenases (LOX) and hydroperoxide lyases (HPL) to generate similar

-oxoalkanoic acids from plant oils [5][5].

## Protocol: Ozonolysis and Extraction Workflow

The following methodology outlines the chemical cleavage of vaccenic acid, emphasizing self-validating checkpoints to ensure high-fidelity recovery.

- **Substrate Preparation:** Dissolve 5.0 g of vaccenic acid in 50 mL of anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) and methanol (1:1 v/v). Causality: Methanol is required to trap the intermediate carbonyl oxide as a methoxy hydroperoxide, preventing the formation of highly explosive polymeric ozonides.
- **Ozonolysis:** Cool the reaction vessel to  $-78\text{ }^\circ\text{C}$  using a dry ice/acetone bath. Bubble ozone ( $\text{O}_3$ ) through the solution until a persistent blue color indicates saturation.
- **Reductive Cleavage:** Purge excess ozone with nitrogen gas. Add zinc dust (3.0 eq) and glacial acetic acid to reduce the intermediate.
- **Self-Validating NMR Checkpoint:** Do not proceed to extraction blindly. Take a 0.1 mL aliquot, evaporate, and analyze via  $^1\text{H}$  NMR. The complete disappearance of the characteristic 1,2,4-trioxolane (ozonide) ring protons at 5.14 and 5.20 ppm unequivocally confirms successful reduction to the target aldehyde [6][6].
- **Extraction & Purification:** Wash the organic layer with water and brine. Dry over anhydrous  $\text{Na}_2\text{SO}_4$ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate **11-oxoundecanoic acid**.



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Fig 1. Workflow for the synthesis, extraction, and validation of **11-oxoundecanoic acid**.

## Structural Elucidation: Spectroscopic Logic

Validating the structure of **11-oxoundecanoic acid** requires confirming the integrity of the aliphatic backbone while differentiating the two terminal carbonyl environments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of solvent is critical. While CD<sub>3</sub>OD is often used for highly polar PROTAC derivatives [1][1], CDCl<sub>3</sub> is preferred for the free acid to prevent rapid deuterium exchange of the aldehyde proton and to avoid hemiacetal formation.

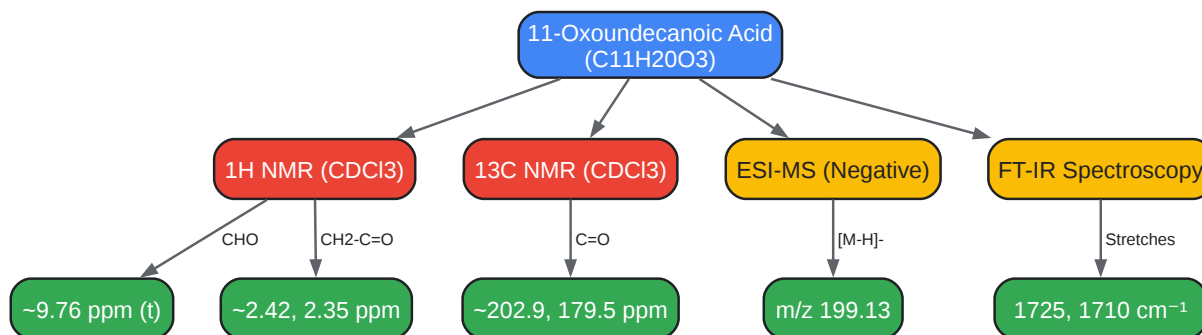
- <sup>1</sup>H NMR (CDCl<sub>3</sub>): The spectrum is anchored by the highly deshielded aldehyde proton at 9.76 ppm. Crucially, this signal presents as a triplet (12 Hz) due to vicinal coupling with the adjacent C10 methylene protons. The methylene protons adjacent to the aldehyde (C10) and the carboxylic acid (C2) appear as distinct multiplets at 2.42 (td) and 2.35 (t), respectively. The slight deshielding of C10 relative to C2 is a direct consequence of the stronger magnetic anisotropy of the aldehyde carbonyl.
- <sup>13</sup>C NMR (CDCl<sub>3</sub>): The dual carbonyl nature is immediately apparent. The aldehyde carbon resonates at 202.9 ppm, while the more shielded carboxylic acid carbon appears at 179.5 ppm.

### Mass Spectrometry (LC-MS/MS)

Protocol: LC-MS/MS Validation

- Chromatography: Inject the sample onto a C18 column (e.g., Zorbax 300SB-C18, 5 m) using a binary gradient of Water/Acetonitrile fortified with 0.1% formic acid [1][1].

- Ionization Strategy (Causality): Operate the API-TOF mass spectrometer in negative electrospray ionization (ESI-) mode. The carboxylic acid moiety inherently possesses a low pKa (4.8), driving near-quantitative deprotonation in the source to yield the ion at m/z 199.13 [3][3].
- Self-Validating MS<sup>2</sup> Checkpoint: Isolate the m/z 199.13 precursor and apply collision-induced dissociation (CID). A valid **11-oxoundecanoic acid** spectrum MUST exhibit a neutral loss of 46 Da (formic acid, CH<sub>2</sub>O<sub>2</sub>). The absence of this specific loss strongly suggests contamination by the isobaric undecanedioic acid, which fragments differently [3][3].



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Fig 2. Multi-modal spectroscopic logic for elucidating **11-oxoundecanoic acid**.

## Quantitative Data Summaries

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Assignments (CDCl<sub>3</sub>, 400/100 MHz)

Position	<sup>1</sup> H Chemical Shift ( , ppm)	Multiplicity & J-Coupling	<sup>13</sup> C Chemical Shift ( , ppm)	Assignment Justification
C11 (CHO)	9.76	t, J = 1.8 Hz	202.9	Deshielded by carbonyl anisotropy; vicinal coupling to C10.
C1 (COOH)	11.0	br s	179.5	Highly deshielded acidic proton; broad due to rapid solvent exchange.
C10	2.42	td, J = 7.3, 1.8 Hz	43.9	to aldehyde; split by C9 (t) and C11 (d).
C2	2.35	t, J = 7.5 Hz	34.0	to carboxylic acid.
C3, C9	1.63	m	22.0 - 29.3	to carbonyls; overlapping multiplets.
C4-C8	1.25 - 1.40	m	29.0 - 29.5	Bulk aliphatic chain; magnetically equivalent environments.

Table 2: Key MS and IR Diagnostic Data

Technique	Signal / Feature	Value	Diagnostic Significance
ESI-MS (-)	Precursor	m/z 199.13	Confirms molecular weight (200.27 g/mol ) via facile deprotonation.
ESI-MS/MS	Neutral Loss	-46 Da (CH <sub>2</sub> O <sub>2</sub> )	Diagnostic for -oxoalkanoic acids; distinguishes from diacids.
FT-IR	O-H Stretch	3300-2500 cm <sup>-1</sup>	Broad absorption typical of hydrogen-bonded carboxylic acid dimers.
FT-IR	C=O Stretch (Aldehyde)	1725 cm <sup>-1</sup>	Higher frequency than acid C=O due to lack of hydrogen bonding.
FT-IR	C=O Stretch (Acid)	1710 cm <sup>-1</sup>	Lower frequency due to intermolecular hydrogen bonding.

## Conclusion

The accurate structural elucidation of **11-oxoundecanoic acid** relies heavily on understanding the distinct electronic environments of its terminal functional groups. By employing self-validating protocols—such as monitoring ozonide disappearance via NMR and confirming specific MS<sup>2</sup> neutral losses—researchers can ensure the high purity and structural integrity required for downstream applications in PROTAC synthesis and metabolomic biomarker validation.

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